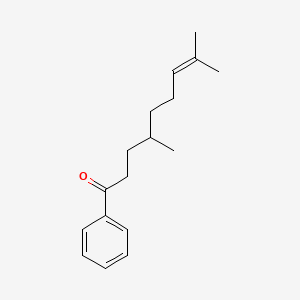
4,8-Dimethyl-1-phenylnon-7-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dimethyl-1-phenylnon-7-EN-1-one is an organic compound with the molecular formula C15H22O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a non-7-en-1-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-1-phenylnon-7-EN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,8-dimethyl-1-nonene and benzaldehyde.
Aldol Condensation: The key step in the synthesis is the aldol condensation reaction between 4,8-dimethyl-1-nonene and benzaldehyde in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate β-hydroxy ketone.
Dehydration: The β-hydroxy ketone intermediate undergoes dehydration to form the final product, this compound. This step is typically carried out under acidic conditions or by using a dehydrating agent like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactors, followed by continuous dehydration processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-1-phenylnon-7-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming 4,8-dimethyl-1-phenylnon-7-en-1-ol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4,8-Dimethyl-1-phenylnon-7-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-1-phenylnon-7-EN-1-one depends on its specific application. In general, the compound interacts with molecular targets through its carbonyl group and phenyl ring. These interactions can involve hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethyl-1-phenylnon-7-en-4-ol: A similar compound with an alcohol group instead of a ketone group.
2,6-Dimethyl-9-phenylnona-2,6-diene: Another related compound with a different arrangement of double bonds and methyl groups.
Uniqueness
4,8-Dimethyl-1-phenylnon-7-EN-1-one is unique due to its specific structure, which combines a phenyl group with a non-7-en-1-one chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
830341-95-2 |
|---|---|
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
4,8-dimethyl-1-phenylnon-7-en-1-one |
InChI |
InChI=1S/C17H24O/c1-14(2)8-7-9-15(3)12-13-17(18)16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3 |
InChI Key |
GJUWIZVTHOSHHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















